Benzyl methacrylate

Description

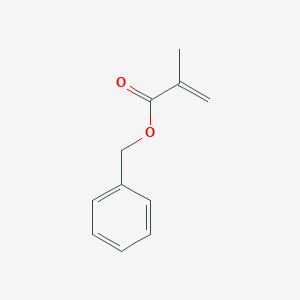

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJOEFVRHOZDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25085-83-0 | |

| Record name | Poly(benzyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0022193 | |

| Record name | Benzyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2495-37-6 | |

| Record name | Benzyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2495-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3248K2SSM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzyl Methacrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) methacrylate (B99206) (BzMA) is an aromatic methacrylate monomer that serves as a versatile building block in the synthesis of a wide range of polymers. Its unique combination of a rigid benzyl group and a polymerizable methacrylate moiety imparts valuable properties to the resulting materials, including high refractive index, good thermal stability, and hydrophobicity. These characteristics make BzMA-containing polymers highly attractive for applications in drug delivery systems, medical devices, and advanced coatings. This technical guide provides an in-depth overview of the chemical and physical properties of benzyl methacrylate, detailed experimental protocols for its synthesis and polymerization, and methods for its characterization.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. Its core chemical structure consists of a benzyl ester of methacrylic acid. A summary of its key physical and chemical properties is presented below.

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in various polymerization processes.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 1.04 g/mL at 25 °C | [1][2] |

| Boiling Point | 95-98 °C at 4 mmHg | [1][2] |

| Melting Point | -22 °C | [3] |

| Refractive Index (n20/D) | 1.512 | [1][2] |

| Solubility in Water | 189.6 mg/L at 20 °C | [3] |

| Log P (Octanol/Water) | 3.1 | [3] |

| Vapor Pressure | 0.03 hPa at 20 °C | [3] |

Chemical Properties

This compound's chemical behavior is dominated by the reactivity of the methacrylate group, making it readily polymerizable.

| Property | Description | Reference |

| Reactivity | The double bond in the methacrylate group is susceptible to radical-initiated polymerization. The benzyl group can influence the reactivity and properties of the resulting polymer. | [4] |

| Polymerization | Can be polymerized via various methods, including free-radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to form poly(this compound) (PBzMA) or copolymers. | [4][5][6] |

| Stability | Stable under recommended storage conditions. It is light-sensitive and may polymerize upon exposure to heat, light, or initiators. Commercial preparations are often stabilized with inhibitors like hydroquinone (B1673460) monomethyl ether. | [2][7][8] |

| Incompatibilities | Incompatible with free-radical initiators, oxidizing agents, and reducing agents. | [2] |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being transesterification of methyl methacrylate with benzyl alcohol and the reaction of benzyl chloride with methacrylic acid or its salts.

Synthesis via Transesterification

This method involves the exchange of the methyl group in methyl methacrylate with a benzyl group from benzyl alcohol in the presence of a catalyst.

Experimental Protocol:

-

Reactant and Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl methacrylate and benzyl alcohol. A suitable catalyst, such as lanthanum nitrate (B79036) and tri-n-octylphosphine, is added.[9] Molecular sieves can be added to remove the methanol byproduct and drive the equilibrium towards the product.[9]

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 90 °C) and stirred for a defined period (e.g., 2 hours).[9] The progress of the reaction can be monitored by techniques like gas chromatography to observe the formation of this compound and the consumption of reactants.

-

Purification: After the reaction is complete, the catalyst is removed by filtration. The excess reactants and the methanol byproduct are removed by distillation under reduced pressure. The resulting crude this compound is then purified by vacuum distillation to obtain the final product.

Synthesis from Benzyl Chloride

This alternative synthesis route involves the reaction of benzyl chloride with an alkali metal methacrylate, such as sodium or potassium methacrylate, often in the presence of a phase transfer catalyst or a tertiary amine.[10]

Experimental Protocol:

-

Reactant Preparation: In a reaction vessel, an alkali metal methacrylate is suspended in a suitable solvent, such as acetonitrile.

-

Reaction: Benzyl chloride and a catalytic amount of a tertiary amine (e.g., tetramethylethylenediamine) are added to the suspension.[10] The mixture is heated (e.g., to 60 °C) and stirred for several hours.

-

Work-up and Purification: Upon completion, the inorganic salt byproduct is removed by filtration. The solvent is then evaporated under reduced pressure. The crude product can be washed with water to remove any remaining salts before being purified by vacuum distillation.

Polymerization of this compound

This compound can be polymerized using various techniques to produce polymers with different architectures and properties.

Free Radical Polymerization

This is a conventional method for polymerizing this compound.

Experimental Protocol:

-

Reaction Setup: this compound monomer is dissolved in a suitable solvent (e.g., 1,4-dioxane) in a reaction flask. A free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is added.[11]

-

Degassing: The reaction mixture is degassed to remove oxygen, which can inhibit polymerization. This is typically done by several freeze-pump-thaw cycles.

-

Polymerization: The flask is then heated to a specific temperature (e.g., 70 °C) in an oil bath to initiate the polymerization. The reaction is allowed to proceed for a set time (e.g., 12 hours).[11]

-

Isolation of Polymer: The resulting polymer is isolated by precipitation in a non-solvent, such as ethanol, and then dried in a vacuum oven.[11]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Experimental Protocol:

-

Catalyst and Ligand Preparation: A copper(I) halide (e.g., CuBr) and a suitable ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) are added to a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).[5]

-

Addition of Monomer and Initiator: this compound and an alkyl halide initiator (e.g., ethyl 2-bromoisobutyrate) are added to the flask. The mixture is deoxygenated by freeze-pump-thaw cycles.

-

Polymerization: The flask is placed in a preheated oil bath (e.g., 90 °C) to start the polymerization. Samples can be taken periodically to monitor the monomer conversion and molecular weight evolution.

-

Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air. The copper catalyst is removed by passing the polymer solution through a column of neutral alumina. The polymer is then isolated by precipitation in a non-solvent.[12]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization method that utilizes a chain transfer agent to mediate the polymerization.

Experimental Protocol:

-

Reaction Setup: this compound, a RAFT agent (e.g., a trithiocarbonate), and a radical initiator (e.g., AIBN or ACVA) are dissolved in a suitable solvent (e.g., n-dodecane) in a reaction vessel.[3]

-

Degassing: The solution is purged with an inert gas (e.g., nitrogen) to remove oxygen.[13]

-

Polymerization: The reaction is initiated by heating the mixture to a specific temperature (e.g., 70-90 °C) for a predetermined time.[3][13]

-

Purification: The resulting polymer is purified by precipitation into a non-solvent to remove unreacted monomer and initiator fragments.

Characterization of this compound and its Polymers

A variety of analytical techniques are employed to confirm the identity and purity of this compound and to characterize the properties of the resulting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and its polymers.

-

¹H NMR of this compound: The proton NMR spectrum of this compound exhibits characteristic signals for the vinyl protons, the methyl protons, the methylene (B1212753) protons of the benzyl group, and the aromatic protons.[14]

-

¹³C NMR of Poly(this compound): The carbon NMR spectrum of poly(this compound) shows distinct peaks for the carbonyl carbon, the quaternary carbon of the polymer backbone, the methylene carbon of the benzyl group, and the aromatic carbons.[4][15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the monomer and polymer.

-

This compound: The FTIR spectrum of this compound shows a strong absorption band for the ester carbonyl group (C=O) at around 1720 cm⁻¹, as well as bands corresponding to the C=C double bond and the aromatic ring.

-

Poly(this compound): Upon polymerization, the characteristic C=C stretching vibration disappears, while the strong carbonyl absorption remains.[16]

Gel Permeation Chromatography (GPC)

GPC (also known as size exclusion chromatography, SEC) is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. This information is crucial for understanding the physical and mechanical properties of the material.[17] For controlled polymerization techniques like ATRP and RAFT, GPC is used to confirm the "living" nature of the polymerization by showing a linear increase in molecular weight with monomer conversion and a narrow PDI.[1][13]

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[5][10] It is also flammable.[2]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][10] Use in a well-ventilated area or under a fume hood.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] Keep the container tightly closed and protected from light.[7]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[8][10] If inhaled, move to fresh air.[8][10] If swallowed, seek medical attention.[10]

Applications

The unique properties of this compound and its polymers make them suitable for a variety of applications in research and industry.

-

Drug Development: PBzMA-based nanoparticles and micelles are explored for controlled drug delivery due to their biocompatibility and tunable properties.

-

Coatings and Adhesives: The high refractive index and good adhesion properties of PBzMA make it a valuable component in optical coatings, paints, and adhesives.[2][18]

-

Biomaterials: Copolymers containing this compound are used in the development of biomaterials for tissue engineering and medical implants.

Conclusion

This compound is a key monomer in polymer chemistry, offering a pathway to materials with desirable optical, thermal, and hydrophobic properties. A thorough understanding of its chemical and physical characteristics, along with well-defined protocols for its synthesis and polymerization, is essential for researchers and scientists aiming to develop novel materials for advanced applications in drug development and beyond. This guide provides a foundational resource to support such endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RAFT dispersion polymerization of this compound in non-polar media using hydrogenated polybutadiene as a steric stabilizer block - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01371D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. EP0455533B1 - Process for the production of this compound and its aromatic ring substituted halogenated and alkylated derivatives - Google Patents [patents.google.com]

- 11. dergi-fytronix.com [dergi-fytronix.com]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound(2495-37-6) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. lcms.cz [lcms.cz]

- 18. researchgate.net [researchgate.net]

Benzyl Methacrylate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 2495-37-6 Molecular Weight: 176.21 g/mol

This technical guide provides an in-depth overview of benzyl (B1604629) methacrylate (B99206) (BzMA), a versatile monomer with growing applications in polymer chemistry, materials science, and biomedical engineering. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, polymerization, and toxicological profile.

Physicochemical Properties

Benzyl methacrylate is a colorless liquid with a characteristic odor. It is sparingly soluble in water but soluble in alcohols and oils. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2495-37-6 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [2] |

| Density | 1.04 g/mL at 25 °C | [2] |

| Boiling Point | 95-98 °C at 4 mmHg | [2] |

| Refractive Index | n20/D 1.512 | [2] |

| Flash Point | 107 °C (closed cup) | [2] |

| Solubility in Water | Insoluble | [3] |

Synthesis and Polymerization

This compound is a monofunctional methacrylate monomer utilized in the production of polyester (B1180765) and acrylic resins, composites, and industrial coatings.[4]

Synthesis of Poly(this compound) via Free Radical Polymerization

A common method for synthesizing poly(this compound) (PBzMA) is through free radical polymerization.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve this compound in a suitable solvent, such as 1,4-dioxane.

-

Initiator Addition: Add an initiator, for example, 2,2'-azobisisobutyronitrile (AIBN).

-

Polymerization: Heat the reaction mixture to a specific temperature (e.g., 70 °C) and allow the polymerization to proceed for a designated time (e.g., 12 hours).

-

Purification: After cooling, precipitate the resulting polymer in a non-solvent like excess ethanol.

-

Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to obtain the final product.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. It has been successfully employed for the polymerization of this compound to create diblock copolymer nanoparticles.

Experimental Protocol for RAFT Aqueous Emulsion Polymerization:

-

Reaction Mixture: In a round-bottom flask, combine a poly(glycerol monomethacrylate) (PGMA) macromolecular chain transfer agent (macro-CTA), this compound, an initiator such as 4,4′-azobis(4-cyanovaleric acid) (ACVA), and water.

-

Degassing: Purge the mixture with nitrogen for 30 minutes to remove oxygen.

-

Polymerization: Immerse the flask in an oil bath set at 70 °C and allow the reaction to proceed for a specified duration (e.g., 6 hours).

-

Analysis: The resulting diblock copolymer nanoparticles can be analyzed by techniques such as gel permeation chromatography (GPC) to determine molecular weight and polydispersity.[5]

Toxicological Profile

The toxicological properties of this compound are an important consideration for its handling and application, particularly in biomedical contexts.

Acute Toxicity: The oral LD50 in rats is reported to be 5,000 mg/kg.[6]

Irritation and Sensitization: this compound is known to cause skin, eye, and respiratory irritation.[7][8] It may also cause an allergic skin reaction (sensitization).[8] Prolonged or repeated skin contact may lead to dermatitis.[7]

Hazard Statements: The following GHS hazard statements are associated with this compound:

-

H315: Causes skin irritation[8]

-

H319: Causes serious eye irritation[8]

-

H335: May cause respiratory irritation[8]

Applications in Biomedical Research and Drug Delivery

While research is ongoing, the polymerization of this compound to form nanoparticles presents potential applications in drug delivery. The synthesis of sterically-stabilized poly(this compound) nanoparticles via polymerization-induced self-assembly (PISA) has been demonstrated.[9] These nanoparticles can be designed with surface functionalities that may allow for targeted drug delivery or other biomedical applications. For instance, poly(glycerol monomethacrylate)–poly(this compound) diblock copolymer nanoparticles have been synthesized and their interfacial activity studied, suggesting their potential use in emulsion stabilization.[5]

The leaching of unreacted monomers from polymer-based materials is a critical aspect of their biocompatibility. Studies on dental resins have shown that various methacrylate monomers can leach into the surrounding environment. While specific data on the leaching of this compound from dental composites is limited, the general principle of monomer elution is a key consideration in the design of biocompatible materials.[10][11]

It is important to note that while acrylates, in general, are more toxic than their corresponding methacrylates, the lipophilicity of the substituent can influence cytotoxicity.[12] Further research is needed to fully elucidate the biocompatibility and specific cellular interactions of this compound and its polymers for drug delivery applications.

Conclusion

This compound is a valuable monomer for the synthesis of a wide range of polymers with diverse applications. Its ability to be polymerized via controlled methods like RAFT opens up possibilities for creating well-defined nanostructures suitable for advanced applications, including in the biomedical field. However, its potential as a skin, eye, and respiratory irritant necessitates careful handling and thorough biocompatibility assessment for any application involving direct or indirect biological contact. Further in-depth studies into its cytotoxicity, metabolic pathways, and interactions with cellular systems are crucial for its successful translation into drug delivery and other clinical applications.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound 96 , monomethyl ether hydroquinone inhibitor 2495-37-6 [sigmaaldrich.com]

- 3. This compound | 2495-37-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. jamorin.com [jamorin.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. This compound | C11H12O2 | CID 17236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Leached components from dental composites in oral simulating fluids and the resultant composite strengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leaching of monomers from bulk-fill composites: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Benzyl Methacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of benzyl (B1604629) methacrylate (B99206) (BzMA) in a variety of common organic solvents. Understanding the solubility of BzMA is critical for its application in polymer synthesis, drug delivery systems, and other areas of chemical research and development. This document compiles available qualitative and semi-quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Executive Summary

Benzyl methacrylate is a methacrylate ester characterized by its benzyl and methacrylate functional groups. It is a colorless liquid at room temperature and is generally found to be soluble in a range of common organic solvents, a property attributed to its ester and aromatic functionalities.[1] Conversely, it is insoluble in water.[2][3] While precise quantitative solubility data across various temperatures is not extensively documented in publicly available literature, qualitative assessments and miscibility information provide valuable guidance for its use in solvent-based systems. This guide aims to consolidate this information and provide standardized methods for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₂O₂ | [4] |

| Molecular Weight | 176.21 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Density | 1.04 g/mL at 25 °C | [2][5] |

| Boiling Point | 95-98 °C at 4 mmHg | [2] |

| Refractive Index | n20/D 1.512 | [2] |

| Water Solubility | Insoluble | [2][3] |

Solubility of this compound in Organic Solvents

The solubility of this compound is dictated by the principle of "like dissolves like," where its nonpolar aromatic ring and moderately polar ester group allow for favorable interactions with a range of organic solvents.

Qualitative and Semi-Quantitative Solubility Data

The following table summarizes the available qualitative and semi-quantitative solubility data for this compound in various organic solvents.

| Solvent | Chemical Class | Qualitative Solubility | Remarks |

| Methanol | Alcohol | Soluble | A 10% v/v solution is reported to be clear.[6][7] |

| Ethanol | Alcohol | Soluble | Generally cited as a suitable solvent.[1] |

| Chloroform | Halogenated Hydrocarbon | Soluble | Generally cited as a suitable solvent.[1] |

| Diethyl Ether | Ether | Soluble | A 10% v/v solution is reported to be clear.[6][7] |

| Acetone | Ketone | Miscible (Predicted) | Expected to be miscible based on structural similarity and solvent properties. |

| Toluene | Aromatic Hydrocarbon | Miscible (Predicted) | Poly(this compound) is soluble in toluene, suggesting monomer miscibility.[8] |

| Benzene | Aromatic Hydrocarbon | Miscible (Predicted) | Poly(this compound) is soluble in benzene, suggesting monomer miscibility.[8] |

| Tetrahydrofuran (THF) | Ether | Miscible (Predicted) | Poly(this compound) is soluble in THF, suggesting monomer miscibility.[8] |

| Dioxane | Ether | Miscible (Predicted) | Poly(this compound) is soluble in dioxane, suggesting monomer miscibility.[8] |

| Ethyl Acetate | Ester | Miscible (Predicted) | Expected to be miscible due to similar ester functionality. |

| Dimethylformamide (DMF) | Amide | Miscible (Predicted) | A common polar aprotic solvent expected to be miscible with BzMA. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Miscible (Predicted) | A common polar aprotic solvent expected to be miscible with BzMA. |

Note: "Soluble" indicates that a significant amount of this compound can dissolve to form a homogeneous solution. "Miscible" implies that the two liquids can mix in all proportions to form a single phase. Predictions are based on the solubility of the corresponding polymer and general principles of solvent-solute interactions.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, the following experimental protocols can be employed.

Gravimetric Method for Quantitative Solubility Determination

This method is suitable for determining the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (inhibitor-free, if required for the application)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Solvent Equilibration: Place a known volume of the selected organic solvent in a sealed glass vial and allow it to equilibrate to the desired temperature in the temperature-controlled shaker or water bath.

-

Saturated Solution Preparation: Add an excess amount of this compound to the temperature-equilibrated solvent. "Excess" means that undissolved droplets of this compound should be visible after thorough mixing.

-

Equilibration: Seal the vial and agitate the mixture in the temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the same temperature for a period to allow the undissolved this compound to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To avoid contamination from undissolved solute, it is advisable to filter the supernatant through a syringe filter compatible with the solvent.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed evaporating dish or beaker.

-

Residue Weighing: Carefully evaporate the solvent under reduced pressure or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of this compound can be used.

-

Drying: Dry the residue (the dissolved this compound) to a constant weight in a desiccator.

-

Calculation: The solubility (S) can be calculated in grams per 100 mL of solvent using the following formula:

S ( g/100 mL) = (Weight of residue (g) / Volume of aliquot (mL)) * 100

Data Presentation: All quantitative data should be recorded in a structured table, including the solvent, temperature, and calculated solubility with standard deviation if multiple measurements are performed.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Conclusion

This compound exhibits broad solubility in common organic solvents, making it a versatile monomer for a variety of applications. While precise quantitative solubility data is not extensively published, the qualitative information and the experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals. For applications sensitive to solubility limits, it is highly recommended to perform empirical determinations using the methodologies outlined herein. The provided workflow diagram serves as a clear visual aid for implementing these procedures in a laboratory setting.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 2495-37-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C11H12O2 | CID 17236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. メタクリル酸ベンジル 96%, contains monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 98%, stab. with ca 50-100ppm 4-methoxyphenol 50 g | Request for Quote [thermofisher.com]

- 7. This compound, 98%, stab. with ca 50-100ppm 4-methoxyphenol 1000 g | Buy Online [thermofisher.com]

- 8. Poly(this compound) – scipoly.com [scipoly.com]

An In-depth Technical Guide to the Synthesis of Benzyl Methacrylate from Benzyl Alcohol

This technical guide provides a comprehensive overview of the primary synthetic routes for producing benzyl (B1604629) methacrylate (B99206) (BzMA), a versatile monomer utilized in the formulation of polymers for coatings, adhesives, and optical materials.[1][2][3] The document is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The synthesis of benzyl methacrylate from benzyl alcohol can be primarily achieved through two main pathways: transesterification and direct esterification . A third common method involves the reaction of benzyl alcohol with methacryloyl chloride. Each route offers distinct advantages regarding reaction conditions, catalyst requirements, and overall yield.

Transesterification of Alkyl Methacrylates

Transesterification is a widely employed method that involves the exchange of the alkyl group of an ester with another alcohol. In this context, a common and readily available ester like methyl methacrylate (MMA) reacts with benzyl alcohol to form this compound and methanol (B129727).[4] The reaction is an equilibrium process, and to drive it towards the product side, the methanol byproduct is typically removed from the reaction mixture by distillation.[5]

Various catalysts can be employed to facilitate this reaction, including organometallic compounds, strong acids, and ionic liquids.[4][6] The choice of catalyst is critical to achieving high yields and minimizing side reactions, such as polymerization of the methacrylate monomer.[4][5]

Direct Esterification of Methacrylic Acid

Direct esterification involves the reaction of methacrylic acid with benzyl alcohol. This acid-catalyzed reaction produces this compound and water.[7] Similar to transesterification, this is an equilibrium reaction. The removal of water, often through azeotropic distillation, is necessary to achieve high conversion rates.[7] Strong acid catalysts such as sulfuric acid, p-toluenesulfonic acid, benzenesulfonic acid, or methanesulfonic acid are commonly used.[7]

Reaction with Methacryloyl Chloride

A highly effective, albeit more expensive, laboratory-scale method is the reaction of benzyl alcohol with methacryloyl chloride.[8] This reaction is typically carried out in the presence of a base, such as potassium carbonate or a tertiary amine, to neutralize the hydrochloric acid byproduct. This method is often favored for its high yields and rapid reaction rates at moderate temperatures.

Comparative Analysis of Synthesis Protocols

The selection of a synthetic route depends on factors such as desired yield, purity, cost of starting materials, and available equipment. The following tables summarize quantitative data from various reported protocols for the synthesis of this compound.

Table 1: Transesterification of Methyl Methacrylate with Benzyl Alcohol

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Molar Ratio (MMA:Alcohol) | Reference |

| Methyltridecylammonium (B12818779) methyl carbonate | 90 | 2 | 97 | N/A | [4] |

| Lanthanum nitrate (B79036) / Tri-n-octylphosphine | Reflux | 1 | High | N/A | [4][9] |

| Titanium alkoxide [Ti(BuO)n(HQ)4-n] | 80 - 150 | N/A | > 65 | 1:1 to 5:1 | [6] |

| p-Toluenesulfonic acid | 130 - 140 | ~5 | Moderate | ~4:1 | [5] |

| Lithium Diisopropylamide (LDA) / Benzyl Alcohol | 120 | N/A | High | N/A | [10] |

Note: N/A indicates data not specified in the cited source. "High" yield is used where specific percentages are not provided but implied by the source.

Table 2: Alternative Synthesis Routes

| Reaction Type | Reactants | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Reaction with Acyl Chloride | Benzyl Alcohol, Methacryloyl Chloride | Potassium Carbonate | 60 - 70 | N/A | N/A | [8] |

| From Benzyl Chloride | Benzyl Chloride, Potassium Methacrylate | Tetramethylethylenediamine | 30 - 60 | 1 - 10 | > 95 | [11][12] |

| Direct Esterification | Benzyl Alcohol, Methacrylic Acid | Strong Acid (e.g., H₂SO₄) | N/A | N/A | N/A | [7] |

Reaction Pathways and Workflow

The following diagrams illustrate the primary synthetic pathways and a general experimental workflow for the synthesis of this compound.

Caption: Primary synthetic routes to this compound from Benzyl Alcohol.

Caption: Generalized workflow for transesterification synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Transesterification using an Ionic Liquid Catalyst

This protocol is adapted from a high-yield synthesis method.[4]

Materials:

-

Methyl methacrylate (MMA)

-

Benzyl alcohol

-

Methyltridecylammonium methyl carbonate (as catalyst)

-

Molecular sieves (for dehydration, if necessary)

-

Hexane (B92381) (as solvent)

-

Polymerization inhibitor (e.g., MEHQ - hydroquinone (B1673460) monomethyl ether)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (or similar setup for removing methanol), add benzyl alcohol, an excess of methyl methacrylate, and the methyltridecylammonium methyl carbonate catalyst. A polymerization inhibitor should be included.

-

Add hexane as a solvent and molecular sieves to ensure anhydrous conditions.[4]

-

Heat the reaction mixture to 90°C with vigorous stirring.[4]

-

Maintain the reaction at this temperature for 2 hours, continuously removing the methanol byproduct as it forms.[4]

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Wash the crude product with water to remove the catalyst.[11]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent and excess methyl methacrylate under reduced pressure.

-

Purify the resulting this compound by vacuum distillation (boiling point: 95-98 °C at 4 mmHg) to achieve high purity (>98%).[9][13]

Protocol 2: Synthesis via Methacryloyl Chloride

This protocol is based on the general reaction between an alcohol and an acyl chloride.[8]

Materials:

-

Benzyl alcohol

-

Methacryloyl chloride

-

Potassium carbonate (or a tertiary amine like triethylamine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Polymerization inhibitor (e.g., MEHQ)

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, dissolve benzyl alcohol and a polymerization inhibitor in the anhydrous solvent.

-

Cool the mixture in an ice bath (0°C).

-

Add potassium carbonate (or triethylamine) to the solution.

-

Slowly add methacryloyl chloride dropwise to the stirred mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until completion is confirmed by TLC or GC. Some procedures may require gentle heating to 60-70°C.[8]

-

Filter the mixture to remove the potassium chloride salt (or triethylammonium (B8662869) chloride).

-

Wash the filtrate sequentially with dilute HCl (if using an amine base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Conclusion

The synthesis of this compound from benzyl alcohol is a well-established process with multiple effective routes. Transesterification offers a balance of high yield and atom economy, particularly when efficient removal of the alcohol byproduct is achieved.[4] Direct esterification is a viable industrial method, though it requires careful management of water removal and corrosive acid catalysts. For laboratory-scale synthesis where high purity and yield are paramount, the reaction of benzyl alcohol with methacryloyl chloride provides a reliable, albeit more costly, alternative.[8] The choice of method should be guided by the specific requirements of the application, considering factors like scale, cost, and desired purity.

References

- 1. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]

- 2. polysciences.com [polysciences.com]

- 3. kowachemical.com [kowachemical.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. KR20160067017A - Method for the production process of methacryl acid ester - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 2495-37-6 [chemicalbook.com]

- 10. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP0455533B1 - Process for the production of this compound and its aromatic ring substituted halogenated and alkylated derivatives - Google Patents [patents.google.com]

- 12. FR2661675A1 - NEW PROCESS FOR THE PRODUCTION OF this compound - Google Patents [patents.google.com]

- 13. This compound | 2495-37-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Glass Transition Temperature of Poly(benzyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(benzyl methacrylate) (PBMA), a crucial parameter influencing its physical properties and applications. This document details reported Tg values, outlines experimental protocols for its determination and the synthesis of the polymer, and presents a visual representation of the experimental workflow.

Glass Transition Temperature of Poly(this compound): A Summary

The glass transition temperature is a critical characteristic of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound), the reported Tg values exhibit some variation, which can be attributed to differences in polymer molecular weight, polydispersity, and the analytical technique and conditions employed for measurement. A summary of reported Tg values is presented in Table 1.

| Glass Transition Temperature (°C) | Measurement Technique | Comments | Reference |

| 54 | Not Specified | - | [1] |

| 54 | Not Specified | Paired with other polymers for comparison. | [2] |

| 50 (323 K) | Inverse Gas Chromatography (IGC) | - | |

| Lower than homopolymer | Differential Thermal Analysis (DTA) | Value for PBMA/graphite composites. | [3][4] |

Table 1: Reported Glass Transition Temperatures of Poly(this compound)

Experimental Protocols

Detailed methodologies for the synthesis of poly(this compound) and the determination of its glass transition temperature are provided below. These protocols are intended to serve as a practical guide for researchers in the field.

Synthesis of Poly(this compound) via Free Radical Polymerization

This protocol describes a common method for synthesizing poly(this compound) using a free radical initiator.

Materials:

-

Benzyl (B1604629) methacrylate (B99206) (monomer)

-

1,4-Dioxane (solvent)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Ethanol (non-solvent for precipitation)

Procedure:

-

Monomer and Solvent Preparation: this compound is typically purified to remove inhibitors before use. 1,4-Dioxane is used as the polymerization solvent.

-

Reaction Setup: In a suitable reaction vessel, dissolve the desired amount of this compound and AIBN in 1,4-dioxane.

-

Polymerization: The reaction mixture is heated to 70°C with continuous stirring under an inert atmosphere (e.g., nitrogen or argon). The polymerization is allowed to proceed for a set time, for instance, 12 hours.[3][4]

-

Purification: After the polymerization is complete, the solution is cooled to room temperature. The polymer is then precipitated by slowly adding the reaction mixture to a large excess of a non-solvent, such as ethanol, while stirring.

-

Drying: The precipitated poly(this compound) is collected by filtration and dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.[3]

Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used thermal analysis technique to determine the Tg of polymers.[5][6] The Tg is observed as a step-like change in the heat flow curve.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry poly(this compound) sample into an aluminum DSC pan.

-

Pan Sealing: Seal the pan hermetically using a crimper. Prepare an empty sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at a temperature well below the expected Tg (e.g., 0°C).

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature significantly above the Tg (e.g., 100°C). This scan is performed to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Second Heating Scan: Heat the sample again at the same controlled rate as the first heating scan. The Tg is determined from this second heating scan.

-

-

Data Analysis: The glass transition is identified as a step-like transition in the heat flow versus temperature curve. The Tg is typically reported as the midpoint of this transition.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of poly(this compound) to the determination of its glass transition temperature.

Caption: Experimental workflow for PBMA synthesis and Tg analysis.

References

Refractive Index of Poly(benzyl methacrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the refractive index of poly(benzyl methacrylate) (PBMA), a polymer with significant applications in optical materials and various scientific fields. This document compiles available data, details experimental methodologies for refractive index determination, and presents logical workflows for these measurements.

Quantitative Data on Refractive Index

The refractive index is a critical optical property that quantifies the bending of a light ray as it passes from one medium to another. For polymers, it is dependent on factors such as wavelength, temperature, and the material's molecular weight and morphology.

Table 1: Reported Refractive Index Values for Poly(this compound)

| Refractive Index (n) | Wavelength (nm) | Temperature (°C) | Notes |

| 1.568[1][2] | 589.3 (Sodium D-line) | 20 | Most commonly cited value. |

| 1.5065 | 589.3 (Sodium D-line) | 20 | Variation in reported values may be due to differences in molecular weight, polydispersity, or measurement technique. |

| 1.49 | 589.3 (Sodium D-line) | 20 |

It is important to note that the refractive index of polymers generally exhibits wavelength dispersion, where the refractive index decreases with increasing wavelength. Furthermore, the thermo-optic coefficient (dn/dT), which describes the change in refractive index with temperature, is typically negative for polymers, meaning the refractive index decreases as the temperature increases[3]. For many polymers, this coefficient is in the range of -1.0 × 10⁻⁴ K⁻¹ to -1.2 × 10⁻⁴ K⁻¹[2]. However, specific dispersion data and the thermo-optic coefficient for poly(this compound) are not widely published.

Experimental Protocols for Refractive Index Measurement

The refractive index of polymer films can be accurately determined using several experimental techniques. The two most common methods are Abbe refractometry and spectroscopic ellipsometry.

Abbe Refractometry for Polymer Films

The Abbe refractometer is a traditional instrument for measuring the refractive index of liquids and solids. For polymer films, a thin, uniform film is typically cast on a substrate.

Methodology:

-

Sample Preparation: A solution of poly(this compound) in a suitable solvent (e.g., toluene, chloroform) is prepared. This solution is then used to cast a thin film onto a flat, transparent substrate (e.g., a glass slide) using techniques like spin coating or dip coating to ensure uniformity. The film is then thoroughly dried to remove any residual solvent.

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard material with a known refractive index, such as distilled water or a standard glass test piece.

-

Measurement:

-

A small drop of a suitable contact liquid with a refractive index higher than that of the polymer film is placed on the prism of the refractometer.

-

The polymer film on its substrate is placed onto the prism, ensuring good optical contact.

-

The light source is adjusted to illuminate the sample.

-

Looking through the eyepiece, the user adjusts the handwheel to bring the borderline between the light and dark fields into view.

-

The compensator dial is adjusted to eliminate any color fringes and sharpen the borderline.

-

The handwheel is then used to center the borderline on the crosshairs.

-

The refractive index value is read from the instrument's scale.

-

-

Temperature Control: For accurate measurements, the temperature of the prism and the sample should be controlled using a circulating water bath, as the refractive index is temperature-dependent.

Spectroscopic Ellipsometry for Polymer Films

Spectroscopic ellipsometry is a highly sensitive, non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films.

Methodology:

-

Sample Preparation: A thin film of poly(this compound) is prepared on a reflective substrate, typically a silicon wafer, using methods like spin coating. The film thickness should be uniform for accurate modeling.

-

Data Acquisition:

-

The sample is mounted on the ellipsometer stage.

-

A beam of polarized light with a known wavelength is directed onto the sample at a specific angle of incidence.

-

The change in polarization of the reflected light is measured by the detector.

-

This measurement is repeated for a range of wavelengths and often at multiple angles of incidence to obtain a comprehensive dataset.

-

-

Data Analysis and Modeling:

-

The acquired ellipsometric data (Psi and Delta) is analyzed using specialized software.

-

An optical model is constructed to represent the sample structure, which includes the substrate (e.g., silicon with a native oxide layer) and the polymer film.

-

The optical properties of the polymer film are often described by a dispersion model, such as the Cauchy or Sellmeier model.

-

The software then fits the model to the experimental data by varying the model parameters (e.g., film thickness and the coefficients of the dispersion model) to minimize the difference between the calculated and measured data.

-

The best-fit parameters provide the thickness and the refractive index of the polymer film as a function of wavelength.

-

Visualization of Experimental Workflows

To illustrate the logical flow of the experimental procedures described above, the following diagrams are provided in the DOT language.

Caption: Workflow for Abbe Refractometry.

Caption: Workflow for Spectroscopic Ellipsometry.

References

Thermal properties of benzyl methacrylate polymers

An In-depth Technical Guide to the Thermal Properties of Benzyl (B1604629) Methacrylate (B99206) Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(benzyl methacrylate) (PBzMA), a polymer with applications in various fields, including the dye industry, adhesives, and biomedical applications.[1] This document summarizes key quantitative data, details experimental protocols for thermal analysis, and presents a logical workflow for characterization.

Core Thermal Properties

The thermal behavior of a polymer is critical for determining its processing parameters and end-use applications. Key properties for poly(this compound) are its glass transition temperature and thermal decomposition characteristics.

Quantitative Thermal Data

The following tables summarize the reported thermal properties of poly(this compound) from various studies. It is important to note that variations in these values can arise from differences in polymer molecular weight, polydispersity, and the specific experimental conditions used for measurement.

Table 1: Glass Transition Temperature (Tg) of Poly(this compound)

| Glass Transition Temperature (Tg) | Measurement Method | Notes | Source |

| 54 °C | Not specified | Commonly cited value | [2][3][4] |

| 75 °C | Differential Thermal Analysis (DTA) | Homopolymer | [1] |

| 73 °C | Differential Thermal Analysis (DTA) | Composite with 1% graphite | [1] |

| 72 °C | Differential Thermal Analysis (DTA) | Composite with 5% graphite | [1] |

| 73 °C | Differential Scanning Calorimetry (DSC) | Homopolymer | [5] |

Table 2: Thermal Decomposition Properties of Poly(this compound)

| Property | Value | Measurement Method | Notes | Source |

| Decomposition Temperature (Td) | ~207 °C | Thermogravimetric Analysis (TGA) | Single-stage decomposition | [5] |

| Activation Energy of Decomposition | 182.7 kJ/mol | Flynn-Wall-Ozawa (FWO) method on TGA data | For a composite with 5% graphite | [1][6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of polymer thermal properties. The following sections describe standard experimental protocols for the synthesis and thermal analysis of poly(this compound).

Synthesis of Poly(this compound)

1. Free Radical Polymerization:

-

Monomer and Solvent: this compound is polymerized in a 1,4-dioxane (B91453) solution.[1][6]

-

Initiator: 2,2'-Azobisisobutyronitrile (AIBN) is used as the initiator.[1][6]

-

Reaction Conditions: The polymerization is carried out at 70 °C.[1][6]

-

Purification: After the reaction, the polymer is precipitated in excess ethanol (B145695) and dried under a vacuum.[1]

2. Atom Transfer Radical Polymerization (ATRP):

-

ATRP can also be employed for the synthesis of poly(this compound), offering better control over molecular weight and polydispersity.[5][7]

Thermal Analysis Techniques

1. Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the glass transition temperature (Tg).

-

Sample Preparation: A small amount of the polymer sample is hermetically sealed in an aluminum pan.

-

Typical Experimental Parameters:

-

Data Analysis: The glass transition is observed as a step-change in the baseline of the heat flow curve.

2. Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate thermal stability and decomposition temperature (Td).

-

Sample Preparation: A small, accurately weighed sample of the polymer is placed in a TGA pan.

-

Typical Experimental Parameters:

-

Data Analysis: The decomposition temperature is often defined as the temperature at which a specific amount of weight loss (e.g., 5%) occurs.[7] The resulting data can also be used to determine the kinetics of thermal degradation.[1][6]

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the thermal properties of poly(this compound).

This guide provides foundational knowledge on the thermal properties of poly(this compound). For specific applications, it is recommended to perform thermal analysis on the particular grade of polymer being used, as properties can be influenced by synthesis methods and resulting polymer characteristics.

References

- 1. dergi-fytronix.com [dergi-fytronix.com]

- 2. polysciences.com [polysciences.com]

- 3. The glass transition temperatures of a number of | Chegg.com [chegg.com]

- 4. polysciences.com [polysciences.com]

- 5. researchgate.net [researchgate.net]

- 6. dergi-fytronix.com [dergi-fytronix.com]

- 7. pubs.acs.org [pubs.acs.org]

Benzyl methacrylate monomer stability and storage

An In-depth Technical Guide to the Stability and Storage of Benzyl (B1604629) Methacrylate (B99206) Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of benzyl methacrylate (BZMA) monomer stability and its proper storage. Maintaining the integrity of BZMA is paramount for its successful use in polymerization processes and various applications, including coatings, adhesives, and polymers for biomedical use.[1][2] Improper handling and storage can lead to premature polymerization, which is often a rapid and violent exothermic reaction, generating significant heat and pressure that can be hazardous.[3][4]

Core Concepts of this compound Stability

This compound is a methacrylate ester that, like other acrylate (B77674) monomers, is susceptible to spontaneous polymerization.[3][5] This process is a free-radical chain reaction that can be initiated by several factors, including heat, light (especially UV), and contamination.[1][6] To ensure its stability and prevent unwanted polymerization during transport and storage, BZMA is typically supplied with an inhibitor.[7][8]

Inhibitors: The most common inhibitor used for stabilizing BZMA is the monomethyl ether of hydroquinone (B1673460) (MEHQ).[1][7] Phenolic inhibitors like MEHQ function by scavenging free radicals that would otherwise initiate the polymerization chain reaction. Crucially, these inhibitors require the presence of dissolved oxygen to be effective.[3][9][10] Therefore, storing the monomer under an inert atmosphere like nitrogen will render the inhibitor ineffective and can lead to polymerization.[9][10] The concentration of MEHQ in commercial BZMA typically ranges from 50 ± 10 ppm to 180-220 ppm.[1][2]

Oxygen's Role: Dissolved oxygen plays a critical role in the stabilization mechanism of phenolic inhibitors. The inhibitor molecule donates a hydrogen atom to a radical, becoming a radical itself. Oxygen then reacts with this inhibitor radical, regenerating the inhibitor and forming a less reactive peroxy radical, thus terminating the polymerization chain. This is why maintaining an air headspace in storage containers is essential.[9][10]

Factors Influencing this compound Stability

Several external factors can compromise the stability of inhibited BZMA, leading to premature polymerization. Understanding and controlling these factors are key to safe and effective storage.

-

Temperature: Elevated temperatures significantly increase the rate of polymerization.[1][10] It is crucial to store BZMA in a cool environment, away from heat sources.[11] Storage temperatures should generally not exceed 30-35°C.[1]

-

Light: BZMA is photosensitive, and exposure to light, particularly UV radiation, can initiate polymerization.[1][5] Storage in opaque or amber-colored containers in a dark place is recommended.[1][6]

-

Contamination: Contamination with various substances can trigger polymerization. These include:

-

Moisture: The ingress of moisture should be prevented by keeping containers tightly sealed.[9]

-

Inhibitor Depletion: Over time, the inhibitor can be consumed, especially under suboptimal storage conditions. It is important to monitor the inhibitor concentration periodically, particularly for long-term storage.[10]

The logical relationship between these factors and recommended storage practices is illustrated in the diagram below.

Caption: Factors influencing BZMA stability and mitigation strategies.

Quantitative Data on Storage and Stability

The following tables summarize the key quantitative parameters for the storage and stability of this compound.

Table 1: Recommended Storage Conditions and Shelf Life

| Parameter | Value | Reference(s) |

| Storage Temperature | < 30-35°C | [1] |

| Shelf Life | 6 months from date of delivery | [1][10] |

| Inhibitor | Monomethyl ether hydroquinone (MEHQ) | [1][7] |

| Inhibitor Concentration | 50 ± 10 ppm or 180-220 ppm | [1][2] |

| Atmosphere | Presence of dissolved oxygen (air headspace) is necessary | [1][9][10] |

Table 2: Physical and Chemical Properties Relevant to Stability

| Property | Value | Reference(s) |

| Appearance | Clear, colorless liquid | [1][5] |

| Purity (typical) | ≥ 99.0% (GC) | [1] |

| Acid Content (max) | 0.02% | [1] |

| Moisture (max) | 0.05% | [1] |

| Density (20°C) | 1.04 g/cm³ | [1] |

| Boiling Point | 95-98 °C at 4 mmHg | [8] |

| Flash Point | 92-107°C (closed cup) | [12] |

| Water Solubility | Insoluble | [5] |

Experimental Protocols for Stability Assessment

A comprehensive assessment of BZMA stability involves monitoring its purity, detecting the formation of polymers, and quantifying the inhibitor concentration over time and under various stress conditions (e.g., elevated temperature).

1. Monomer Purity and Polymer Content Determination by Gas Chromatography (GC)

-

Objective: To quantify the purity of the BZMA monomer and detect the presence of any polymeric material.

-

Methodology:

-

Sample Preparation: A known amount of the BZMA sample is dissolved in a suitable solvent (e.g., acetone, dichloromethane). An internal standard (e.g., dodecane) is added for accurate quantification.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.

-

GC Conditions:

-

Column: A capillary column suitable for separating methacrylate monomers (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5).

-

Injector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the solvent, monomer, and any higher boiling point impurities or polymer degradation products. For example, an initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min.

-

Detector Temperature: Typically set around 300°C.

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

-

Analysis: The peak area of BZMA is compared to the internal standard to calculate its concentration. The presence of broad peaks or a rising baseline at higher retention times can indicate the presence of polymers.

-

2. Inhibitor Concentration Measurement by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the concentration of the MEHQ inhibitor.

-

Methodology:

-

Sample Preparation: The BZMA sample is diluted in a suitable mobile phase.

-

Instrumentation: An HPLC system with a UV detector.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where MEHQ has strong absorbance (e.g., around 290 nm).

-

-

Quantification: A calibration curve is generated using standards of known MEHQ concentrations. The peak area of MEHQ in the sample is then used to determine its concentration from the calibration curve.

-

The following diagram illustrates a typical experimental workflow for assessing the stability of this compound.

Caption: Workflow for BZMA stability testing.

Conclusion and Recommendations

The stability of this compound monomer is maintained through a combination of added inhibitors and controlled storage conditions. For researchers, scientists, and drug development professionals, adherence to these guidelines is crucial to ensure the quality and reactivity of the monomer for its intended application and to prevent hazardous situations.

Key recommendations include:

-

Always store BZMA in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight. [1][5][11]

-

Ensure the storage temperature does not exceed 30-35°C. [1]

-

Keep containers tightly sealed to prevent contamination and moisture ingress. [6][9]

-

Maintain an air headspace in the container; do not store under an inert atmosphere. [9][10]

-

Avoid contact with incompatible materials such as peroxides, strong acids, bases, and oxidizing agents. [1][10]

-

For long-term storage, periodically verify the inhibitor concentration. [10]

-

Always consult the Safety Data Sheet (SDS) for detailed handling and safety information. [6][13]

References

- 1. This compound|BZMA|CAS No.2495-37-6 [zk-fy.com]

- 2. jamorin.com [jamorin.com]

- 3. gantrade.com [gantrade.com]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. petrochemistry.eu [petrochemistry.eu]

- 8. 甲基丙烯酸苄基酯 96%, contains monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. newstetic.com [newstetic.com]

- 12. This compound (BZMA) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 13. echemi.com [echemi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Free-Radical Polymerization of Benzyl (B1604629) Methacrylate (B99206)

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the free-radical polymerization of benzyl methacrylate (BzMA). Poly(this compound) (PBzMA) is a rigid, hydrophobic thermoplastic polymer with notable optical clarity and chemical resistance, making it a material of interest in coatings, optical materials, and advanced composites.[1] Its unique properties, stemming from the bulky aromatic benzyl ester group, also make it a candidate for specialized applications, including drug delivery systems.

The Core Mechanism of Polymerization

Free-radical polymerization is a chain-growth process that involves the sequential addition of monomer units to a growing polymer chain with a radical active center. The overall process is classically divided into three distinct stages: initiation, propagation, and termination.[2]

Initiation

The process begins with the generation of free radicals from an initiator molecule. Thermally labile initiators, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), are commonly used.[3][4] Upon heating, the initiator decomposes into primary radicals.[4] This primary radical then reacts with a this compound monomer molecule, transferring the radical activity to the monomer and forming an initiated monomer radical. This step creates the active center from which the polymer chain will grow.[2][4]

Propagation

During propagation, the initiated monomer radical rapidly adds successive this compound monomers. This process extends the polymer chain, with the radical active site being continuously transferred to the newly added monomer unit at the end of the growing chain.[2] The rate of propagation is proportional to the concentration of both the growing chain radicals and the monomer.[2] The bulky benzyl group can influence the stereochemistry of the polymer chain and the overall reaction kinetics.

Termination

The growth of a polymer chain ceases through termination reactions, where two growing radical chains react to form a stable, non-radical polymer molecule. Termination typically occurs through two primary mechanisms:

-

Combination (or Coupling): Two growing radical chains join together to form a single, longer polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains: one with a saturated end and one with an unsaturated end.

The viscosity of the reaction medium increases as polymerization proceeds, which can reduce the mobility of large polymer radicals. This phenomenon, known as the Trommsdorff-Norrish effect (or gel effect), can decrease the rate of termination and lead to a rapid increase in the polymerization rate, often resulting in a broader molecular weight distribution.[4][5]

Caption: The three stages of free-radical polymerization: initiation, propagation, and termination.

Quantitative Data Summary

The following tables summarize key quantitative data for poly(this compound) from various studies.

Table 1: Physical and Thermal Properties of Poly(this compound)

| Property | Value | Source(s) |

| Glass Transition Temp. (Tg) | 54 °C | [6] |

| Glass Transition Temp. (Tg) | 73 °C | [7] |

| Density | 1.179 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.568 | [6] |

| Average Molecular Wt. (Mw) | ~100,000 g/mol (by GPC) | [6] |

Table 2: Kinetic and Decomposition Data

| Parameter | Value | Conditions/Method | Source(s) |

| Monomer Reactivity Ratio (r1, BMA) | 0.812 (vs. Ethyl Methacrylate) | ATRP, Kelen–Tüdös equation | [7] |

| Monomer Reactivity Ratio (r2, BMA) | 1.07 (vs. HBPPMA) | Free Radical, Kelen-Tüdös method | [7] |

| Avg. Activation Energy of Decomposition | 182.7 kJ/mol | For Poly(BzMA)/5% Graphite composite, FWO Method | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are protocols for standard free-radical polymerization and a more controlled Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Protocol for Conventional Free-Radical Polymerization

This protocol is based on the synthesis of PBzMA using AIBN as an initiator.[3]

-

Monomer and Solvent Preparation: this compound (BzMA) monomer is purified to remove inhibitors. 1,4-dioxane (B91453) is used as the solvent.

-

Reaction Setup: The polymerization is carried out in a reaction flask equipped with a condenser and a nitrogen inlet to maintain an inert atmosphere.

-

Polymerization:

-

BzMA is dissolved in 1,4-dioxane.

-

AIBN is added as the initiator.

-

The reaction mixture is heated to 70 °C and stirred for 12 hours.

-

-

Purification:

-

After the reaction, the solution is cooled to room temperature.

-

The resulting polymer is precipitated by pouring the solution into an excess of a non-solvent, such as ethanol.

-

The precipitated poly(this compound) is filtered.

-

-

Drying: The purified polymer is dried in a vacuum oven at 40 °C for 24 hours to remove residual solvent.

Protocol for RAFT Aqueous Emulsion Polymerization

This protocol describes a controlled polymerization technique to synthesize diblock copolymers with well-defined molecular weights and low polydispersity, which is often desired in drug delivery applications.[8]

-

Macro-CTA Preparation: A hydrophilic macro-chain transfer agent (e.g., Poly(glycerol monomethacrylate), PGMA) is synthesized first.

-

Reaction Setup: A round-bottom flask is charged with the PGMA macro-CTA, this compound (BzMA) monomer, an initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA), and deionized water to achieve a target solids content (e.g., 10% w/w).

-

Degassing: The mixture is purged with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: The flask is immersed in an oil bath pre-heated to 70 °C and stirred for a set duration (e.g., 6 hours).

-